1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one
Description
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a piperidine moiety at the ethanone side chain.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H17N3O/c1-14-8-9(7-13-14)11(15)6-10-4-2-3-5-12-10/h7-8,10,12H,2-6H2,1H3 |
InChI Key |
CZSWTZAZJZMSFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of the Two Rings: The final step involves coupling the pyrazole and piperidine rings through an appropriate linker, often using reagents like alkyl halides or acyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with pyrazole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula C₁₁H₁₅N₃O.
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one, commonly referred to as a piperidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole and piperidine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure can be represented as follows:
This indicates the presence of both nitrogen-containing rings, which are often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa. In a study where synthesized compounds were tested at a concentration of 50 μg/mL, some exhibited inhibition rates of up to 94.5% against E. coli and 67.3% against P. aeruginosa .
| Compound | % Inhibition against E. coli | % Inhibition against P. aeruginosa |
|---|---|---|
| Compound A | 94.5% | 67.3% |
| Compound B | 72.5% | 50.5% |
| Compound C | 70.4% | 41.1% |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits moderate cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. The IC50 values for various cancer cell lines are yet to be published but are anticipated based on structural analogs .
The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the piperidine ring suggests that it may interact with neurotransmitter systems, potentially influencing pathways related to pain modulation or mood regulation.
Case Studies
In a recent case study focusing on piperidine derivatives, researchers synthesized several compounds and evaluated their biological activity against a range of pathogens and cancer cells. The findings highlighted the importance of substituents on the piperidine ring in modulating activity, suggesting that further modifications could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
